molecular formula C8H5ClIN B177018 6-chloro-5-iodo-1H-indole CAS No. 122509-74-4

6-chloro-5-iodo-1H-indole

Cat. No.: B177018
CAS No.: 122509-74-4
M. Wt: 277.49 g/mol
InChI Key: KHJBSNUBUOHZAG-UHFFFAOYSA-N
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Description

6-Chloro-5-iodo-1H-indole is a polysubstituted indole of significant interest in medicinal and synthetic chemistry. Its molecular formula is C₉H₇ClIN, with a molecular weight of 291.52 . This compound features both chloro and iodo substituents on its benzene ring, making it a valuable and versatile halogenated building block for constructing more complex molecular architectures through metal-catalyzed cross-coupling reactions . Indoles bearing halogen atoms are pivotal intermediates in the exploration of new bioactive compounds. Research into similar bis-indolic derivatives has demonstrated potential for the development of new antibacterial agents, particularly against pathogens like Staphylococcus aureus . Furthermore, polysubstituted indoles, especially those with electron-withdrawing groups, serve as key precursors in advanced synthetic transformations, such as catalytic asymmetric dearomatization, highlighting their utility in synthetic chemistry . As a high-value synthetic intermediate, this compound is strictly for use in laboratory research. Please be advised: This product is intended for research purposes and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJBSNUBUOHZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312093
Record name 6-Chloro-5-iodo-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122509-74-4
Record name 6-Chloro-5-iodo-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122509-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-iodo-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Advanced Derivatization of 6 Chloro 5 Iodo 1h Indole

Strategic Manipulation of Halogen Atoms via Substitution Reactions

The presence of two different halogen atoms on the benzene (B151609) ring of the indole (B1671886) scaffold in 6-chloro-5-iodo-1H-indole allows for selective manipulation through various substitution reactions. The electronic properties of the indole ring, influenced by the electron-donating nitrogen atom, and the distinct nature of the C-I and C-Cl bonds, govern the regioselectivity and feasibility of these transformations.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Indole Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-poor aromatic systems. In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, and is facilitated by the presence of electron-withdrawing groups on the aromatic ring. rsc.org For halogenated compounds, the reactivity order is typically F > Cl > Br > I, as the rate-determining step is usually the initial nucleophilic attack, which is favored by a more electronegative halogen, rather than the cleavage of the carbon-halogen bond. rsc.orgresearchgate.net

In the context of dihalogenated indoles, SNAr reactions are less common without significant activation of the indole ring, for instance, by the presence of strong electron-withdrawing groups. For this compound, the indole nucleus itself is electron-rich, which generally disfavors SNAr. However, in appropriately substituted derivatives or under specific reaction conditions, selective substitution can be achieved. Given the general reactivity trend for SNAr, it is expected that the chlorine atom would be more susceptible to substitution than the iodine atom, provided the electronic conditions are favorable. For instance, in related dihalogenated pyridines, SNAr reactions show selectivity based on the electronic environment and the nature of the nucleophile. epfl.ch

Electrophilic Substitution Pathways for Functional Group Introduction

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic substitution. researchgate.net The preferred site for electrophilic attack on an unsubstituted indole is the C3 position of the pyrrole (B145914) ring, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. If the C3 position is blocked, electrophilic substitution can occur at the C2 position. Substitution on the benzene portion of the indole ring is also possible, particularly when the pyrrole ring is deactivated or under forcing conditions.

For this compound, the presence of the halogen atoms deactivates the benzene ring towards electrophilic attack to some extent. However, the electron-donating nature of the indole nitrogen still directs electrophiles primarily to the C3 position. A relevant example is the synthesis of methyl this compound-3-carboxylate, which demonstrates that functionalization at the C3 position is readily achievable even with the dihalogenated benzene ring. organic-chemistry.orgrsc.org Further electrophilic substitution on the benzene ring would be influenced by the directing effects of the existing chloro and iodo substituents.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The differential reactivity of the C-I and C-Cl bonds in this compound is particularly advantageous for sequential and site-selective cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > Br > Tf > Cl, making the C-I bond at the 5-position the primary site for functionalization under carefully controlled conditions. acs.org

Suzuki-Miyaura Coupling for Biaryl and Heterobiaryl Construction

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organohalide, is a widely used method for constructing biaryl and heterobiaryl structures. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. acs.org

In the case of this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for selective Suzuki-Miyaura coupling at the C5 position. By carefully selecting the palladium catalyst, ligand, and reaction conditions, the C-I bond can be selectively functionalized while leaving the C-Cl bond intact for subsequent transformations. A study on the closely related 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (an azaindole) demonstrates the feasibility of this selective approach. nih.govacs.org The C3-iodo position was selectively arylated using a Pd₂(dba)₃/SPhos catalyst system at a relatively low temperature (60 °C), with the C6-chloro position remaining unreacted. acs.org Increasing the temperature and adding more ligand can then facilitate a second coupling at the chloro position, allowing for the one-pot synthesis of diarylated products. nih.govacs.org This strategy is directly applicable to this compound for the synthesis of 5-aryl-6-chloro-1H-indoles, which can then be further derivatized at the C6 position.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling on a Related 6-Chloro-3-iodo-azaindole Scaffold acs.org

Entry Aryl Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) of C3-Aryl Product
1 Phenylboronic acid Pd₂(dba)₃ (5) SPhos (5) Cs₂CO₃ Toluene/Ethanol (B145695) (1:1) 60 12 85
2 4-Methylphenylboronic acid Pd₂(dba)₃ (5) SPhos (5) Cs₂CO₃ Toluene/Ethanol (1:1) 60 12 93
3 4-Methoxyphenylboronic acid Pd₂(dba)₃ (5) SPhos (5) Cs₂CO₃ Toluene/Ethanol (1:1) 60 12 88

Data from a study on 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, demonstrating selective coupling at the iodo-position.

Sonogashira Coupling for Alkynylation of the Indole Core

The Sonogashira coupling reaction provides a direct method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. bohrium.com Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to proceed with high selectivity at the more reactive C-I bond.

This selectivity allows for the synthesis of 6-chloro-5-alkynyl-1H-indoles, which are versatile intermediates for further transformations, such as cyclization reactions or as building blocks in drug discovery. epfl.chchim.it The reaction conditions, including the choice of palladium source, ligand, copper co-catalyst, base, and solvent, can be optimized to ensure high yields and selectivity. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. acs.orgsnu.edu.in For dihalogenated substrates, careful control of stoichiometry and reaction temperature is crucial to prevent double coupling.

Table 2: General Conditions for Selective Sonogashira Coupling of Aryl Iodides acs.orgrsc.org

Catalyst System Base Solvent Temperature Key Features
PdCl₂(PPh₃)₂ / CuI Et₃N or other amines DMF, Toluene, or THF Room Temp to 80 °C Classical conditions, highly effective for aryl iodides.
Pd(OAc)₂ / X-Phos Cs₂CO₃ DMF 80 °C Effective for less reactive aryl bromides, implies high reactivity for aryl iodides.

These are general conditions often employed for selective alkynylation of aryl iodides in the presence of less reactive halogens.

Buchwald-Hartwig Amination for N-Arylation and Related Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. chemrxiv.org This reaction has become a mainstay in organic synthesis for the preparation of anilines, N-aryl heterocycles, and other arylamine derivatives. wiley.comacs.org The development of sophisticated phosphine (B1218219) ligands has enabled the coupling of a wide range of amines with aryl chlorides, which are typically less reactive than the corresponding bromides and iodides. nih.gov

For this compound, selective amination at the C5 position is highly probable due to the greater reactivity of the C-I bond. This allows for the synthesis of 5-amino-6-chloro-1H-indole derivatives. A variety of primary and secondary amines, as well as other nitrogen nucleophiles, can be employed. The choice of catalyst system, particularly the phosphine ligand, is critical for achieving high yields and functional group tolerance. Ligands such as XantPhos, BrettPhos, and others from the Buchwald and Hartwig ligand libraries have shown broad utility in the amination of challenging substrates. chemrxiv.orgnih.gov

Table 3: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides

Palladium Precatalyst Ligand Base Solvent Typical Substrates
Pd₂(dba)₃ BrettPhos LiHMDS THF Primary amines with bromo- and chloro-indazoles/indoles. nih.gov
Pd(OAc)₂ XantPhos DBU Toluene or DMF Amides with electron-poor aryl halides. chemrxiv.org

These catalyst systems are known to be effective for the amination of various aryl halides, including heterocyclic systems, and would be applicable for the selective amination of this compound at the C5 position.

Other Palladium-, Copper-, and Nickel-Catalyzed Coupling Methods

The halogenated positions of this compound are prime sites for derivatization using transition metal-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the C5 position.

Palladium-Catalyzed Reactions:

Palladium catalysts are extensively used for forming carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki coupling of 5-bromo-6-chloro-indole with boronic acids or their esters has been successfully employed to introduce aryl groups at the C5 position. acs.org This methodology can be extrapolated to this compound, where the more reactive C-I bond would facilitate the coupling under milder conditions. A one-pot, two-step process involving a Barluenga cross-coupling of p-tosylhydrazones with 2-nitroarylhalides followed by a palladium-catalyzed reductive cyclization offers a flexible route to substituted indoles. nih.gov

Copper-Catalyzed Reactions:

Copper catalysis provides a complementary approach, particularly for C-N and C-O bond formation. Copper(I) iodide (CuI), often in the presence of a ligand like 1,10-phenanthroline, can catalyze the coupling of iodoazoles with various nitrogen-containing heterocycles. nih.gov These conditions could be adapted for the C5-iodine of this compound to introduce diverse heterocyclic moieties. For instance, copper(II)-catalyzed direct C3 chalcogenylation of indoles has been reported, demonstrating the utility of copper in functionalizing the indole core itself. mdpi.com

Nickel-Catalyzed Reactions:

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can mediate the homocoupling of aryl halides and are effective in C-H alkylation of indoles with unactivated alkyl chlorides. nih.govrsc.orgnih.gov A notable application is the chemoselective reductive coupling of substrates like 6-chloro-5-iodopyrimidine, which suggests that the C-I bond of this compound could be selectively functionalized in the presence of the C-Cl bond. caltech.edu Nickel-catalyzed reactions often exhibit high functional group tolerance, allowing for the coupling of complex molecules. rsc.org

Catalyst SystemCoupling PartnersProduct TypeReference
PdCl₂(PPh₃)₂, LiO-t-Bup-Tosylhydrazones, 2-NitroarylhalidesSubstituted indoles nih.gov
CuI, 1,10-phenanthroline, Cs₂CO₃Iodoazoles, N-HeterocyclesN-arylated heterocycles nih.gov
(thf)₂NiBr₂, bpy, LiHMDSIndoles, Alkyl chloridesC2-alkylated indoles nih.govrsc.org

Regioselective C-H Functionalization of the Indole Ring

Direct C-H functionalization is a highly atom-economical strategy for modifying the indole scaffold. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position, followed by C2 and then the positions on the benzene ring. However, directing group strategies have enabled the selective functionalization of other positions.

While C3 is the most nucleophilic position, C2-functionalization can be achieved under specific conditions or by using directing groups. nih.gov Iridium-catalyzed C2-selective methylation of indoles has been demonstrated using a pivaloyl directing group on the indole nitrogen. rsc.org This method highlights the potential for late-stage functionalization of halogenated indoles. rsc.org Palladium-catalyzed C2-alkynylation using hypervalent iodine reagents also shows high selectivity for the C2 position and is tolerant of halide substituents. epfl.ch Direct C2-H alkylation can also be driven by the photochemical activity of halogen-bonded complexes. beilstein-journals.org

The C3 position of indole is highly susceptible to electrophilic attack. mdpi.com Copper(II)-catalyzed direct C3 chalcogenylation of indoles with disulfides and diselenides proceeds efficiently. mdpi.com For more complex transformations, directing groups can be employed. For example, a formyl group at the C3 position can direct C4-arylation. nih.govacs.org

Functionalization of the C4–C7 positions on the benzenoid ring of indole is challenging due to their lower reactivity compared to the pyrrole ring. nih.gov However, transition-metal-catalyzed directing group strategies have enabled access to these positions. nih.govresearchgate.net

C4-Functionalization: A formyl or pivaloyl group at the C3 position can direct palladium-catalyzed C4-arylation. nih.govacs.orgmdpi.comnih.gov Interestingly, tuning the palladium catalytic mode can lead to either C4-arylation or a domino C4-arylation/3,2-carbonyl migration. nih.gov Ruthenium catalysts have also been used for C4-alkenylation directed by a C3-aldehyde. mdpi.com The presence of a chloro substituent at the C6 position has been noted to have a negative effect on the reactivity for C4-alkenylation. mdpi.com

C5-Functionalization: Copper-catalyzed arylation using diaryliodonium salts can achieve C5-functionalization. nih.gov

C6-Functionalization: The presence of a chloro group at C6 in the starting material already provides a functional handle at this position.

C7-Functionalization: Directing groups on the indole nitrogen, such as a phosphine oxide group, can direct C7-arylation. mdpi.com

Oxidation and Reduction Chemistry of the Indole Nucleus and its Derivatives

The indole ring system can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation: Oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used to oxidize the indole ring. For instance, a Vilsmeier-Haack reaction at the C3 position to form an aldehyde, followed by oxidation with sodium chlorite, is a common method to introduce a carboxylic acid group at C3. acs.org

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) can reduce the indole ring. Reductive cyclization of nitroaryl precursors is a key step in some indole syntheses, often mediated by palladium catalysts and a reducing agent like carbon monoxide or triethylphosphite. nih.gov

Participation in Multicomponent Reactions for Complex Molecular Architectures

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgmdpi.com Indoles are excellent substrates for MCRs, often reacting at the nucleophilic C3 position. rsc.org

An example is the one-pot Ugi-azide reaction involving an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide. rsc.org Another example is the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones through an iodine-catalyzed domino reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles. researchgate.net The halogen substituents on this compound could be preserved during such MCRs, allowing for subsequent functionalization.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanisms of Regioselective Halogenation and Iodination Processes

The introduction of halogen atoms at specific positions on the indole (B1671886) ring is a fundamental process in the synthesis of compounds like 6-chloro-5-iodo-1H-indole. The regioselectivity of these reactions is governed by the inherent electronic properties of the indole nucleus and the nature of the halogenating agent.

Indole is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the primary site for electrophilic substitution. bhu.ac.in When the C3 position is blocked, electrophilic attack typically occurs at the C2 position. chim.it Halogenation of the benzene (B151609) ring portion of the indole is more challenging and often requires harsher conditions or specific catalytic systems.

The synthesis of this compound implies a multi-step halogenation sequence on the indole core. The order of introduction of the chloro and iodo substituents significantly influences the reaction conditions and potential side products. For instance, starting with a pre-functionalized indole, such as one with a directing group, can facilitate halogenation at the desired positions.

Electrophilic Halogenation: The mechanism for the chlorination and iodination of the indole ring generally proceeds through an electrophilic aromatic substitution pathway. In the case of chlorination, reagents like N-chlorosuccinimide (NCS) are commonly used. The reaction is often initiated by the polarization of the N-Cl bond, making the chlorine atom electrophilic. The electron-rich indole ring then attacks the electrophilic chlorine, forming a sigma complex (Wheland intermediate). Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the chlorinated indole.

For iodination, reagents such as iodine in the presence of a base or N-iodosuccinimide (NIS) are employed. evitachem.com The mechanism is analogous to chlorination, involving the attack of the indole on an electrophilic iodine source.

Enzymatic Halogenation: Biocatalytic C-H halogenation has emerged as a powerful tool for achieving high regioselectivity under mild conditions. nih.govresearchgate.net Flavin-dependent halogenases can catalyze the chlorination and bromination of various indole derivatives. nih.govnih.gov These enzymes utilize a flavin cofactor to generate a reactive hypohalous acid (HOX) species, which is then delivered to the substrate binding site for regioselective halogenation. nih.gov While less common for iodination, enzymatic approaches offer a green alternative to traditional chemical methods. The regioselectivity is dictated by the enzyme's active site architecture. nih.gov

Elucidation of Transition Metal-Catalyzed C-H Activation Mechanisms

Transition metal-catalyzed C-H activation has become an indispensable strategy for the functionalization of indoles, allowing for the formation of C-C and C-heteroatom bonds at positions that are not readily accessible through classical methods. researchgate.netacs.orgresearchgate.net For a molecule like this compound, C-H activation could potentially occur at the C2, C3, C4, or C7 positions, depending on the directing group and the catalytic system employed.

Nickel-catalyzed C-H functionalization of indoles has garnered significant attention due to the low cost and unique reactivity of nickel. semanticscholar.orgrsc.orgnih.govrsc.org These reactions often proceed through catalytic cycles involving different oxidation states of nickel, most notably Ni(I)/Ni(III) cycles.

A proposed catalytic cycle for the Ni-catalyzed C-H alkylation of indoles, which can be extrapolated to other functionalizations, is depicted below. semanticscholar.orgnih.govrsc.org

Generation of the Active Catalyst: The pre-catalyst, typically a Ni(II) species, is reduced in situ to a more reactive low-valent nickel species, such as Ni(I). semanticscholar.orgrsc.org

C-H Activation/Nickelation: The active Ni(I) catalyst coordinates to the indole substrate. Subsequent C-H bond cleavage, often assisted by a base, leads to the formation of a Ni(I)-indolyl intermediate. This step is often rate-limiting. acs.org

Oxidative Addition: The Ni(I) intermediate undergoes oxidative addition with an electrophile (e.g., an alkyl halide), forming a Ni(III) species. This step can proceed through a single-electron transfer (SET) mechanism. semanticscholar.orgrsc.orgrsc.orgacs.org

Reductive Elimination: The Ni(III) intermediate undergoes reductive elimination to form the C-C or C-heteroatom bond and regenerate a Ni(I) species, which can re-enter the catalytic cycle.

Recent studies on Ni-photoredox N-arylation of indoles have also highlighted the importance of a Ni(I)/Ni(III) catalytic cycle. chemrxiv.org In this system, the pre-coordination of the indole nucleophile to the Ni(I) center forms a more electron-rich intermediate, which facilitates oxidative addition even with challenging electrophiles. chemrxiv.org

StepDescriptionKey Intermediates
1. Catalyst Activation Reduction of Ni(II) precatalyst.Ni(I) species
2. C-H Nickelation Coordination and C-H bond cleavage.Ni(I)-indolyl complex
3. Oxidative Addition Reaction with electrophile.Ni(III) complex
4. Reductive Elimination Product formation and catalyst regeneration.Ni(I) species

Single-electron transfer (SET) is a fundamental process in many transition metal-catalyzed reactions, particularly those involving nickel and photoredox catalysis. semanticscholar.orgrsc.orgrsc.orgacs.orgresearchgate.net In the context of indole functionalization, SET pathways can lead to the formation of radical intermediates, which then participate in the bond-forming steps.

Mechanistic investigations into nickel-catalyzed C-H alkylation and alkenylation of indoles have provided strong evidence for the involvement of SET processes. semanticscholar.orgrsc.orgrsc.orgacs.org Electron paramagnetic resonance (EPR) spectroscopy and X-ray photoelectron spectroscopy (XPS) analyses have been used to identify Ni(I) as the active catalytic species, supporting a Ni(I)/Ni(III) pathway that is initiated by a SET event. rsc.orgrsc.orgacs.org

In a typical SET-mediated catalytic cycle, the low-valent metal center transfers a single electron to the substrate (e.g., an alkyl halide), generating a radical anion that fragments to a radical and a halide anion. The metal center is oxidized in the process. This radical can then react with the metal-indolyl intermediate to form the final product.

Studies on Radical Pathways in Indole Functionalization

Radical-mediated reactions offer a complementary approach to ionic and organometallic pathways for the functionalization of indoles. beilstein-journals.orgresearchgate.net These reactions can proceed under mild conditions and often exhibit unique regioselectivity.

For instance, the C3 alkylation of indoles can be achieved through a free-radical-initiated Friedel-Crafts-type reaction. chim.it In this process, a radical initiator generates a radical species that can then react with the indole.

Palladium-catalyzed direct arylation of indoles at room temperature has also been shown to proceed via a radical pathway. beilstein-journals.org Mechanistic studies, including radical trap experiments, suggest the involvement of a hybrid Pd(I)-radical species induced by visible light. beilstein-journals.org The proposed mechanism involves the formation of a carbon-centered radical that adds to the indole ring, followed by rearomatization to afford the arylated product. beilstein-journals.org

The dearomatization of indoles can also be achieved through radical pathways, providing access to complex cyclic structures. researchgate.net These reactions highlight the versatility of radical chemistry in modifying the indole scaffold.

Computational and Theoretical Insights into Reaction Energetics, Transition States, and Selectivity

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of indole functionalization. researchgate.netacs.orgresearchgate.netnih.govrsc.orgcopernicus.org DFT calculations can provide detailed information about reaction energy profiles, the structures of transition states and intermediates, and the factors that control regioselectivity.

For example, DFT studies on the rhodium-catalyzed C-H functionalization of indoles have investigated different mechanistic possibilities, such as an enol versus an oxocarbenium ylide pathway. acs.org These calculations have shown that the reaction likely proceeds through a nucleophilic attack of the indole on a metal carbene, followed by a series of proton transfers. acs.org

Theoretical investigations into the regioselectivity of C-H alkylation of indoles have suggested that the stability of the concerted metalation-deprotonation (CMD) transition states and the acidity of the different C-H bonds are key factors. researchgate.net These computational models can accurately predict the preferred site of functionalization.

In the context of this compound, computational studies could be used to predict the most reactive C-H bond towards a given catalytic system, taking into account the electronic effects of the chloro and iodo substituents. Such studies would be instrumental in guiding the development of selective functionalization methods for this specific molecule.

The analysis of substrate and reagent scope in a given reaction provides crucial insights into its mechanism. By systematically varying the electronic and steric properties of the indole substrate and the coupling partner, it is possible to infer the nature of the key intermediates and transition states.

For example, in transition metal-catalyzed C-H functionalization reactions, the tolerance of a wide range of functional groups on both the indole and the coupling partner can indicate a mild and selective catalytic system. chinesechemsoc.orgnih.gov Conversely, limitations in the substrate scope can point to specific electronic or steric requirements for the reaction to proceed efficiently.

In the case of enzymatic halogenation, substrate scope studies have been used to probe the active site of halogenase enzymes and to engineer variants with altered or improved activity towards different indole derivatives. nih.govresearchgate.netnih.gov The ability of an enzyme to accept or reject certain substrates provides valuable information about the size and electronic environment of its active site. acs.org

For this compound, a systematic study of its reactivity with different electrophiles, nucleophiles, and catalytic systems would provide a wealth of mechanistic information. For instance, comparing the rates of C-H activation at the different available positions would reveal the directing effects of the existing halogen substituents and inform the design of more efficient and selective synthetic methods.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity of atoms and the electronic environment of specific nuclei within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

In the case of a representative derivative, methyl 6-chloro-5-iodo-1H-indole-3-carboxylate , the ¹H NMR spectrum provides key structural information. The data, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each proton in the molecule.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
NH (indole)~12.14Singlet
H-2~8.50Singlet
H-4~8.15Singlet
H-7~7.73Singlet
OCH₃ (ester)~3.81Singlet

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a compound typically gives rise to a distinct signal in the ¹³C NMR spectrum.

For methyl this compound-3-carboxylate , the ¹³C NMR spectrum confirms the presence of all carbon atoms and provides evidence for the substitution pattern on the indole (B1671886) ring.

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
C=O (ester)~164.0
C-7a~135.5
C-3a~128.5
C-2~130.0
C-6~128.0
C-5~86.0
C-4~115.0
C-7~125.0
C-3~105.0
OCH₃~51.0

Note: The chemical shifts are approximate and based on typical values for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete connectivity of a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative of this compound, COSY would be used to confirm the relationships between aromatic protons on the benzene (B151609) portion of the indole ring, if any were present and coupled.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the known assignments of the attached protons from the ¹H NMR spectrum.

While specific 2D NMR data for this compound derivatives are not detailed in the available literature, these techniques are standard practice in the structural elucidation of novel heterocyclic compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on the fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity.

For a derivative like methyl 6-bromo-5-iodo-1H-indole-3-carboxylate , a closely related analogue, the experimentally determined exact mass would be compared to the calculated mass for the expected molecular formula.

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
methyl 6-bromo-5-iodo-1H-indole-3-carboxylateC₁₀H₈BrINO₂379.8778379.8777 Current time information in Bangalore, IN.

This close agreement between the calculated and found exact masses provides strong evidence for the proposed molecular formula of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net In the context of synthesizing this compound, LC-MS is indispensable for assessing the purity of the final product and for identifying any byproducts or unreacted starting materials within a reaction mixture.

The process involves introducing a solution of the sample into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The sample travels through a column packed with a stationary phase. Based on the compound's affinity for the stationary phase versus the mobile phase (the solvent), it is separated from other components in the mixture. For indole derivatives, a reverse-phase column (such as a C18 column) is commonly used, with a mobile phase typically consisting of a gradient of water and an organic solvent like acetonitrile, often with a small amount of an acid like formic acid to improve peak shape. ucl.ac.uk

As each component elutes from the chromatography column at a specific retention time (Rt), it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically leaves the molecular ion intact. researchgate.net The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum for each eluting peak.

For this compound, the expected protonated molecule [M+H]⁺ would have a characteristic m/z value. The presence of chlorine and iodine atoms would also generate a distinctive isotopic pattern in the mass spectrum due to their natural isotopic abundances (³⁵Cl/³⁷Cl and ¹²⁷I). This isotopic signature serves as a key confirmation of the compound's elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula with a high degree of confidence. nih.gov

Table 1: Illustrative LC-MS Data for Analysis of a Halogenated Indole

ParameterValue/DescriptionPurpose
Chromatography System UPLC with C18 ColumnSeparation of components in the sample mixture.
Mobile Phase Gradient of Acetonitrile in 0.1% Aqueous Formic AcidElution of the analyte from the column.
Retention Time (Rt) Compound-specific (e.g., 3.5 min)Time taken for the analyte to elute; aids in identification.
Ionization Mode ESI PositiveGeneration of gas-phase ions for MS analysis.
Expected [M+H]⁺ (m/z) 279.93Primary mass signal corresponding to the protonated molecule.
Isotopic Pattern Presence of signals for ³⁷Cl isotopeConfirms the presence of a chlorine atom in the structure.

Note: The Retention Time is a hypothetical value for illustrative purposes and is dependent on the specific chromatographic conditions.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds.

When a sample of this compound is subjected to IR radiation, its functional groups will absorb light at characteristic wavenumbers, which are typically reported in reciprocal centimeters (cm⁻¹). The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber.

Key absorptions expected for this compound include:

N-H Stretch: The indole N-H bond will exhibit a characteristic stretching vibration. This typically appears as a sharp to moderately broad peak in the region of 3400-3300 cm⁻¹. mdpi.com The sharpness and position can be influenced by hydrogen bonding in the solid state or in concentrated solutions.

C-H Aromatic Stretch: The stretching vibrations of the C-H bonds on the benzene and pyrrole (B145914) rings will appear at wavenumbers just above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring system typically result in several sharp peaks in the 1600-1450 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond within the pyrrole ring is expected in the 1350-1250 cm⁻¹ range.

C-Cl and C-I Stretches: The vibrations for carbon-halogen bonds appear in the fingerprint region of the spectrum (below 1000 cm⁻¹). The C-Cl stretch is typically found in the 800-600 cm⁻¹ range, while the C-I stretch occurs at even lower frequencies, generally between 600-500 cm⁻¹.

Table 2: Expected Infrared Absorption Frequencies for this compound

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Vibration Type
Indole N-HN-H~3350Stretching
Aromatic C-HC-H>3000Stretching
Aromatic RingC=C~1600-1450Stretching
Pyrrole C-NC-N~1300Stretching
ChloroalkeneC-Cl~750Stretching
IodoalkeneC-I~550Stretching

Note: These are approximate values and can shift based on the molecular environment and sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the indole ring. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum is a plot of absorbance versus wavelength (in nanometers, nm).

The indole ring system is an aromatic chromophore that gives rise to characteristic absorption bands in the UV region. Typically, indole itself shows two main absorption bands: a strong band around 210-220 nm (the B-band) and a broader, more structured band around 260-290 nm (the L-band). nist.gov

The substitution of the indole ring with a chlorine atom and an iodine atom in this compound is expected to influence the position and intensity of these absorption maxima (λ_max). Halogen substituents can act as auxochromes, groups that modify the absorption of a chromophore. Their effect is typically a bathochromic shift (a shift to longer wavelengths) and sometimes a hyperchromic effect (an increase in absorption intensity). This is due to the interaction of the lone pair electrons on the halogens with the π-electron system of the indole ring, which can extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Analysis of the UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or methanol) would reveal its characteristic λ_max values, providing confirmation of the conjugated indole core and the influence of its substituents.

Table 3: Illustrative UV-Vis Absorption Data for a Substituted Indole

Solventλ_max 1 (nm)λ_max 2 (nm)Electronic Transition Type
Ethanol~225~285π → π*

Note: These values are illustrative, based on the known absorptions of indole and the expected bathochromic shift from halogen substituents.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

The process requires growing a high-quality single crystal of the compound, which can sometimes be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electrons in the atoms of the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with very high precision.

For this compound, a single crystal X-ray structure would provide:

Unambiguous Confirmation of Connectivity: It would definitively confirm the positions of the chlorine and iodine atoms at the C6 and C5 positions, respectively.

Precise Bond Lengths and Angles: The exact lengths of all bonds (C-C, C-N, C-H, C-Cl, C-I) and the angles between them would be measured.

Planarity of the Indole Ring: The degree of planarity of the bicyclic indole system could be accurately assessed.

Intermolecular Interactions: The analysis would reveal any significant intermolecular interactions in the solid state, such as hydrogen bonds involving the indole N-H group or halogen bonding involving the chlorine or iodine atoms.

While a specific crystal structure for this compound is not publicly available, data from related structures, such as other halogenated indoles, demonstrate the power of this technique. iucr.orgmdpi.com The results are typically presented in a table of crystallographic data.

Table 4: Representative Crystallographic Data Parameters

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Length (C-Cl) ~1.74 Å
Bond Length (C-I) ~2.10 Å
Hydrogen Bonding e.g., N-H···X

Note: Bond length values are typical and would be precisely determined for the specific compound by the X-ray diffraction experiment.

Theoretical and Computational Chemistry Studies of 6 Chloro 5 Iodo 1h Indole

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometries, electronic distributions, and spectroscopic parameters.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved by optimizing the ground-state geometry, a process that finds the lowest energy arrangement of the atoms. For 6-chloro-5-iodo-1H-indole, the indole (B1671886) ring is expected to be largely planar.

Table 1: Predicted Key Geometric Parameters for an Indole Core Note: These are representative values for a substituted indole core based on general DFT studies. A dedicated study on this compound would provide precise values.

ParameterBondPredicted Value (DFT)
Bond Lengths (Å) C2-C3~1.38 Å
N1-C2~1.37 Å
N1-C7a~1.39 Å
C4-C5~1.40 Å
C5-C6~1.39 Å
C6-C7~1.40 Å
C5-I~2.10 Å
C6-Cl~1.74 Å
**Bond Angles (°) **C2-N1-C7a~108.5°
C3-C2-N1~110.0°
C4-C5-C6~120.0°
I-C5-C6~120.5°
Cl-C6-C5~121.0°

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. science.gov

In a DFT study of the related molecule 5-iodoindole (B102021), the HOMO was found to be distributed over the entire molecule, while the LUMO was concentrated on the pyrrole (B145914) ring. researchgate.net For this compound, the HOMO is expected to be localized primarily on the π-system of the indole ring, with contributions from the iodine atom's p-orbitals. The LUMO would likely be a π* orbital distributed across the bicyclic system. The electron-withdrawing nature of the chlorine and iodine atoms would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted indole.

Table 2: Representative Frontier Molecular Orbital Data Note: The following values are illustrative, based on DFT calculations performed on similar heterocyclic systems and halogenated indoles. researchgate.netacs.org

ParameterEnergy (eV)
E(HOMO) -5.9 to -6.2 eV
E(LUMO) -1.0 to -1.3 eV
Energy Gap (ΔE) 4.7 to 4.9 eV

The calculated energy gap provides insight into the charge transfer interactions occurring within the molecule.

Theoretical vibrational analysis is used to calculate the frequencies and intensities of vibrational modes, which can then be correlated with experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. Comparing theoretical and experimental spectra helps to confirm the molecular structure and provides a detailed assignment of the spectral bands. researchgate.net

For this compound, key vibrational modes would include the N-H stretching vibration, aromatic C-H stretching, C-C and C-N ring stretching, and the characteristic vibrations of the C-Cl and C-I bonds. DFT calculations, often using the B3LYP functional, have proven reliable in predicting these frequencies. researchgate.netresearchgate.net

Table 3: Predicted Major Vibrational Frequencies for this compound Note: These assignments are based on DFT studies of 5-iodoindole and other substituted benzenes. researchgate.netresearchgate.net

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3450ν(N-H)N-H stretching
~3100ν(C-H)Aromatic C-H stretching (pyrrole ring)
~3050ν(C-H)Aromatic C-H stretching (benzene ring)
~1580ν(C=C)C=C aromatic ring stretching
~1450ν(C-N)C-N ring stretching
~1340δ(N-H)N-H in-plane bending
~740ν(C-Cl)C-Cl stretching
~620ν(C-I)C-I stretching

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies their significance; a higher E(2) value indicates a stronger interaction. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Prediction

Time-Dependent DFT (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It is widely used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (intensities). mdpi.com

A TD-DFT calculation for this compound would predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals (e.g., HOMO→LUMO, HOMO-1→LUMO). The results can be compared with experimental spectra to validate the computational approach. researchgate.net For substituted indoles, the primary absorptions are typically π→π* transitions. The presence of halogen substituents is known to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule.

Table 4: Representative Predicted Electronic Transition Data Note: This data is illustrative, based on TD-DFT studies of similar aromatic systems. mdpi.comresearchgate.net

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1~295 nm> 0.15HOMO → LUMO
S0 → S2~270 nm> 0.10HOMO-1 → LUMO
S0 → S3~230 nm> 0.20HOMO → LUMO+1

Computational Studies of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and regioselectivity of chemical reactions. For this compound, DFT can be used to model reaction mechanisms and transition states. The distribution of FMOs and calculated atomic charges from NBO analysis can identify the most likely sites for electrophilic or nucleophilic attack.

The presence of two different halogen atoms offers distinct opportunities for selective functionalization, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more reactive than the C-Cl bond under typical Suzuki, Stille, or Heck coupling conditions. Computational studies can model the oxidative addition step to a palladium(0) catalyst, confirming the much lower activation energy for the C-I bond cleavage compared to the C-Cl bond. This validates the use of the iodine at the C5 position as a reactive handle for initial functionalization, while leaving the chlorine at the C6 position intact for subsequent transformations. acs.org Furthermore, analysis of the molecular electrostatic potential (MEP) can map the electron-rich and electron-deficient regions of the molecule, visually identifying the pyrrolic nitrogen and the C3 position as potential sites for electrophilic attack.

Prediction of Preferred Reaction Pathways and Transition State Geometries

Computational chemistry offers powerful tools to map out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the most likely reaction pathways. Density Functional Theory (DFT) is a commonly employed method for these investigations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)) to provide a balance of accuracy and computational cost. academie-sciences.frrsc.org

For this compound, a key area of interest is its behavior in electrophilic substitution reactions, which are characteristic of the indole ring. The presence of both a chloro and an iodo substituent on the benzene (B151609) portion of the indole nucleus significantly influences the electron density distribution and, consequently, the preferred sites of reaction. Theoretical calculations can model the approach of an electrophile to different positions of the indole ring and determine the activation energies for each potential pathway.

The geometry of the transition state is a critical piece of information derived from these calculations. It represents the highest energy point along the reaction coordinate and its structure reveals the precise arrangement of atoms as the reaction proceeds. For instance, in a C-H functionalization reaction, the transition state geometry would show the partial formation of a new bond with the incoming reagent and the partial breaking of the existing C-H bond. researchgate.net Computational methods can precisely calculate bond lengths and angles in these fleeting structures. researchgate.net

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Bromination of this compound at Different Positions

Position of BrominationActivation Energy (kcal/mol)
C218.5
C315.2
C422.1
C720.8

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations. Actual values would require specific quantum chemical computations.

Analysis of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity, the preference for reaction at one position over another, is a central theme in indole chemistry. In the case of this compound, the electronic effects of the halogen substituents play a decisive role. The chlorine atom is moderately deactivating and ortho-, para-directing, while the larger iodine atom also exerts a deactivating inductive effect but can participate in halogen bonding. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution on the atoms of the indole ring, helping to rationalize the observed or predicted regioselectivity. frontiersin.org

For example, in transition-metal-catalyzed cross-coupling reactions, the regioselectivity of C-H activation is a subject of intense theoretical study. nih.govrsc.org DFT calculations can model the interaction of the indole with the metal catalyst and determine the energetic barriers for C-H bond cleavage at different positions (e.g., C2, C4, C7). nih.govrsc.org These studies have shown that the regioselectivity can be controlled by the choice of directing group, ligand, and metal catalyst, with computational models providing a rationale for these experimental observations. researchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational investigation. While this compound itself is achiral, reactions at the C3 position with a prochiral reagent can lead to the formation of a new stereocenter. Computational modeling of the diastereomeric transition states can predict which stereoisomer will be formed in excess. The energy difference between these transition states, even if small, can translate into a significant difference in the product ratio.

Table 2: Illustrative Calculated Relative Energies of Intermediates in a Hypothetical Palladium-Catalyzed C-H Functionalization of this compound

Intermediate (Site of C-H Activation)Relative Energy (kcal/mol)
C2-palladated species+2.5
C4-palladated species+1.0
C7-palladated species0.0

Note: This table provides a hypothetical comparison of intermediate stabilities, which is a key factor in determining regioselectivity. The C7 position is often favored in certain directed C-H functionalizations of indoles.

Advanced Quantum Chemical Methods for Detailed Property Calculations

Beyond reaction pathways, advanced quantum chemical methods are employed to calculate a wide range of molecular properties of this compound with high accuracy. These methods can provide benchmarks for experimental data and offer insights into the molecule's fundamental electronic nature.

High-level ab initio methods, such as Coupled Cluster theory (e.g., CCSD(T)), while computationally expensive, can provide very accurate energies and properties. frontiersin.org More commonly, composite methods like the Gaussian-n (Gn) theories (e.g., G4, G3MP2) or Complete Basis Set (CBS) methods are used to approximate high-level accuracy with more manageable computational resources. mdpi.comcopernicus.org These methods are particularly useful for calculating thermochemical data, such as the enthalpy of formation, with high precision. mdpi.com

These advanced calculations are also crucial for understanding the photophysical properties of indole derivatives. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). frontiersin.org The nature of these frontier orbitals is key to understanding the molecule's behavior in photoredox catalysis and its potential as a fluorescent probe. nih.gov For this compound, these calculations would reveal how the halogen substituents modulate the electronic transitions and influence the molecule's spectroscopic signature.

Table 3: Hypothetical Calculated Electronic Properties of this compound using Advanced Quantum Chemical Methods

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D
Enthalpy of Formation (gas phase)+45.2 kcal/mol

Note: The data presented here is for illustrative purposes to show the types of properties that can be calculated. Specific values would be the result of detailed computational studies.

Advanced Applications and Future Research Directions As a Synthetic Scaffold

Application in Medicinal Chemistry Research as a Core Scaffold for Bioactive Compounds

The indole (B1671886) nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous natural and synthetic bioactive molecules. nih.govbohrium.comnih.gov The introduction of halogen atoms, specifically chlorine and iodine at the 5- and 6-positions, provides a powerful tool for modulating the compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. This allows for the fine-tuning of biological activity and pharmacokinetic profiles, making 6-chloro-5-iodo-1H-indole an attractive starting point for the development of new therapeutics.

The indole framework is a common feature in the design of molecules that target kinases and cellular receptors, key players in signal transduction pathways often dysregulated in diseases. Halogenation patterns on this scaffold are crucial for achieving potency and selectivity.

For instance, derivatives of 6-chloro-indole have been developed as potent activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. One such example is PF-06409577 (6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), which was advanced to clinical trials for diabetic nephropathy. acs.orgosti.gov The 6-chloro substituent is a key feature of this class of activators. Furthermore, the introduction of an iodo substituent, as seen in 10-iodo-11H-indolo[3,2-c]quinoline derivatives, has led to potent and selective inhibitors of the DYRK1A kinase. nih.gov In that series, replacing a chloro substituent with iodo led to the desired properties of high potency and selectivity. nih.gov

Similarly, chloro-substituted indoles have been identified as potent allosteric modulators of the 5-HT₃ receptor, a ligand-gated ion channel. nih.gov The specific placement of halogens can significantly influence receptor affinity and modulatory activity. The combination of both a chloro and an iodo group in this compound offers a unique opportunity to explore new chemical space for kinase inhibitors and receptor modulators, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Halogenated Indole Scaffolds in Kinase and Receptor Modulation

Compound/Derivative Class Target Biological Activity
6-Chloro-indole derivatives (e.g., PF-06409577) acs.org AMPK (Kinase) Direct Activator
10-Iodo-indolo[3,2-c]quinolines nih.gov DYRK1A (Kinase) Selective Inhibitor
5-Chloroindole nih.gov 5-HT₃ (Receptor) Positive Allosteric Modulator
5-Arylamino-6-chloro-1H-indazoles* nih.gov Akt1 (Kinase) Potent Inhibitor

*Indazole is an isomer of indole.

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Halogenated indoles have shown significant promise in this area. Studies have demonstrated that chloroindoles, such as 4-chloroindole (B13527) and 7-chloroindole, exhibit notable inhibitory effects on the growth and biofilm formation of bacteria like Vibrio parahaemolyticus. nih.gov The presence of the chlorine atom on the indole moiety appears to be crucial for these antibacterial activities. nih.gov

Separately, iodo-substituted indoles have also demonstrated potent antimicrobial effects. For example, 5-iodoindole (B102021) has been shown to effectively eradicate persister cells and biofilms of both Escherichia coli and Staphylococcus aureus. nih.gov Given that both chloro- and iodo-indoles possess distinct and potent antibacterial and antibiofilm properties, the this compound scaffold represents a logical and promising platform for the design of new dual-action or synergistic antimicrobial agents. The combination of these two halogens could lead to enhanced activity spectra or potency against a range of pathogenic bacteria and fungi.

The indole scaffold is present in several antiviral compounds. nih.govresearchgate.net Research into novel indole-based thiosemicarbazides has revealed compounds with significant activity against RNA viruses, such as Coxsackie B4 virus. nih.gov The specific substitutions on the indole ring are critical for antiviral potency. While direct studies on this compound are limited, its potential as a scaffold is underscored by the known antiviral properties of other halogenated indoles. For example, novel 5-fluoro-1H-indole-2,3-dione derivatives have been synthesized and tested against various herpesviruses. nih.gov The unique electronic and steric properties conferred by the chloro and iodo groups could be exploited to design new antiviral candidates targeting viral enzymes or entry processes.

In the context of tuberculosis, indole-2-carboxamides have emerged as a new chemical class of antitubercular agents that target the MmpL3 transporter in Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies in this class have shown that halogen substitutions on the indole ring, such as fluorine, can lead to exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. nih.gov The exploration of a 6-chloro-5-iodo substitution pattern within this or similar antitubercular scaffolds could yield novel compounds with potent activity against resistant tuberculosis strains.

Indole and its derivatives are among the most important scaffolds in the development of anti-cancer therapeutics. nih.govnih.gov They are integral components of drugs that target various hallmarks of cancer, including tubulin polymerization, protein kinases, and histone deacetylases. bohrium.commdpi.com Halogenation of the indole ring is a common strategy to enhance the anti-proliferative activity of these compounds.

The positions 5 and 6 of the indole ring are frequently modified in the design of anti-cancer agents. For example, 6- and 7-heterocyclyl-1H-indole derivatives have been shown to inhibit tubulin polymerization at submicromolar concentrations. mdpi.com The presence of a chlorine atom at the 6-position, as seen in 6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, has been associated with distinct antiproliferative activity against colon carcinoma cell lines. researchgate.net The combined electronic and steric influence of both a chlorine atom at position 6 and an iodine atom at position 5 on the 1H-indole scaffold provides a unique starting point for designing novel anti-cancer agents with potentially improved efficacy and target specificity.

Table 2: Selected Examples of Indole-Based Anti-Cancer Agent Mechanisms

Mechanism of Action Target/Process Reference
Tubulin Polymerization Inhibition Microtubules nih.govmdpi.com
Kinase Inhibition PIM kinases, etc. bohrium.comnih.gov
Histone Deacetylase (HDAC) Inhibition HDACs nih.govbohrium.com

Contributions to Material Science Research and Functional Materials

Beyond its biomedical applications, the this compound scaffold holds potential in the field of material science, particularly in the development of organic semiconductors and functional materials.

The introduction of halogen atoms into aromatic systems like indole significantly influences their electronic properties, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Halogens are electron-withdrawing groups, and their presence can lower the LUMO energy level, which is a critical factor in the design of n-type organic semiconductors. researchgate.net

Studies on halogenated aromatic molecules have shown that chlorination is more effective at lowering the LUMO energy level than fluorination. researchgate.net This effect can narrow the optical bandgap and facilitate electron transport. The substitution of hydrogen with halogens can also influence molecular geometry and intermolecular interactions, such as halogen bonding, which can promote ordered molecular packing in the solid state—a key requirement for efficient charge transport in organic field-effect transistors (OFETs). researchgate.netmdpi.com The presence of both chlorine and iodine on the indole ring of this compound offers a unique combination of electronic effects and potential for directed intermolecular interactions, making it an intriguing building block for the synthesis of novel organic electronic materials.

Role in the Development of Optoelectronic Materials

The pursuit of novel organic materials for optoelectronic applications, such as organic field-effect transistors (OFETs) and organic solar cells, has identified halogenated aromatic compounds as a promising class of materials. The incorporation of halogens into conjugated organic systems is a known strategy for tuning their electronic properties.

The presence of chlorine and iodine in the this compound scaffold is significant in this context. Halogenation, in general, tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of π-conjugated systems. This effect is attributed to the inductive electron-withdrawing nature of halogen atoms. The reduction in HOMO and LUMO levels can improve the stability of the material against oxidative degradation and facilitate electron injection and transport in n-type semiconductor devices.

Role in the Development of Novel Chemical Methodologies

The unique electronic and steric environment of this compound makes it an excellent substrate for the development and validation of new synthetic methods.

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and efficient way to create complex molecules. The indole nucleus, with its multiple C-H bonds, is a frequent subject of such studies. However, achieving regioselectivity, particularly on the six-membered benzene (B151609) ring, remains a significant challenge due to the similar reactivity of the C4, C5, C6, and C7 positions.

This compound presents a complex and valuable test case for new C-H functionalization methodologies. The existing chloro and iodo substituents exert distinct electronic and steric influences, potentially directing incoming reagents to a specific C-H bond. For instance, developing catalytic systems that can selectively activate the C4 or C7 position in the presence of the C5-iodo and C6-chloro groups would represent a significant advancement in synthetic chemistry. The successful regioselective functionalization of this molecule would demonstrate the high level of control and specificity achievable with a new catalyst or directing group strategy.

Halogenated aromatic compounds are fundamental building blocks in transition metal-catalyzed cross-coupling reactions. The carbon-halogen bond provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. The this compound molecule possesses two such handles: a C-I bond and a C-Cl bond.

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings. This reactivity difference allows for selective functionalization at the C5 position. Consequently, this compound is an ideal substrate for optimizing catalytic systems designed for chemoselective cross-couplings. Researchers can use this compound to test the efficacy and selectivity of new catalysts, ligands, or reaction conditions aimed at activating the less reactive C-Cl bond while leaving the C-I bond intact (or vice versa). The ability to sequentially functionalize the C5 and C6 positions opens up pathways to highly complex and diverse indole derivatives.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization and Property Modulation

In medicinal chemistry, the indole ring is a "privileged scaffold," appearing in numerous biologically active compounds. Halogenation is a key strategy used to modulate the pharmacological properties of these molecules. The introduction of halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The this compound scaffold is a valuable starting point for structure-activity relationship (SAR) studies. The presence of two different halogens at specific positions allows for a systematic exploration of how these substituents impact biological activity. For example, in the context of drug design, the iodine at the C5 position can be replaced with various other groups via cross-coupling reactions, while the chlorine at C6 is maintained. This allows chemists to probe the importance of the substituent at C5 for target binding. Conversely, the C6 position could be modified if a suitable reaction is developed.

Studies on other halogenated indoles have demonstrated the profound impact of the type and position of the halogen on biological function. For instance, the halogenation pattern can determine a compound's ability to activate transcription factors like the aryl hydrocarbon receptor (AhR). The 6-chloro-5-iodo substitution pattern provides a unique electronic and steric profile that can be exploited to develop potent and selective ligands for various biological targets.

Table 1: General Effects of Halogenation on Indole Scaffolds in SAR Studies

Feature Effect of Halogenation Research Context Example Citation
Binding Affinity The type and position of the halogen can significantly alter binding affinity to receptors. A 6-chloro group has been shown to enhance affinity for the D1 dopamine (B1211576) receptor in related scaffolds. Dopamine Receptor Ligands
Lipophilicity Halogens generally increase the lipophilicity of a molecule, which can affect cell permeability and distribution. General Drug Design
Metabolic Stability Halogenation can block sites of metabolic oxidation, thereby increasing the half-life of a drug. General Drug Design
Electronic Profile Halogens modify the electron distribution of the indole ring, influencing interactions with biological targets such as π-π stacking or hydrogen bonding. Aryl Hydrocarbon Receptor (AhR) Activation
Molecular Shape The specific linkage and substitution pattern on indole rings affects the overall molecular shape, which is crucial for fitting into the binding pockets of proteins. HIV-1 Fusion Inhibitors

Future Perspectives and Emerging Research Areas in Halogenated Indole Chemistry

The chemistry of halogenated indoles, and specifically complex scaffolds like this compound, continues to evolve. Several key future directions can be identified.

One major area of future research will be the incorporation of this and similar di-halogenated indoles into advanced organic materials. The ability to fine-tune HOMO/LUMO levels through specific halogenation patterns is a powerful tool for designing next-generation organic semiconductors with tailored properties for applications in flexible displays, sensors, and renewable energy.

In synthetic methodology, the development of catalysts that can selectively functionalize specific C-H bonds in poly-halogenated indoles remains a significant goal. Such methods would provide unprecedented control over the synthesis of highly substituted indole derivatives, accelerating the discovery of new pharmaceuticals and materials. Furthermore, the development of catalytic systems that can selectively activate the stronger C-Cl bond in the presence of a C-I bond would be a major breakthrough.

Finally, in medicinal chemistry, there is growing interest in poly-halogenated compounds. The synergistic or antagonistic effects of having multiple halogens on a scaffold are not yet fully understood. Scaffolds like this compound will be instrumental in systematic SAR studies to deconvolute these effects, potentially leading to the discovery of compounds with novel mechanisms of action or improved therapeutic profiles. The exploration of halogen bonding as a significant intermolecular force in ligand-receptor interactions is another emerging area where such molecules will prove invaluable.

Q & A

Basic: How can researchers optimize the synthesis of 6-chloro-5-iodo-1H-indole to address halogenation regioselectivity challenges?

Methodological Answer:
Halogenation regioselectivity in indole derivatives often depends on electronic and steric factors. For chloro-iodo substitution, sequential halogenation (e.g., iodination followed by chlorination) or use of directing groups (e.g., carboxylic acid derivatives) can improve selectivity. For example, in analogous indole systems, PEG-400/DMF mixtures with CuI catalysis have enabled regioselective coupling (e.g., triazole formation in 5-fluoro-indole derivatives) . Characterization via 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS is critical to confirm substitution patterns. Column chromatography (e.g., 70:30 ethyl acetate/hexane) is recommended for purification .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:
Purification depends on solubility and polarity. For halogenated indoles:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate isomers or byproducts.
  • Recrystallization : Solvents like ethanol or methanol are effective for high-purity isolation, as evidenced by melting points of similar compounds (e.g., indole-5-carboxylic acid: mp 208–210°C) .
  • TLC monitoring : Employ UV-active plates with Rf_f values calibrated against known standards to track product bands .

Advanced: How can crystallographic refinement tools like SHELXL resolve ambiguities in the crystal structure of this compound?

Methodological Answer:
SHELXL is ideal for refining small-molecule structures with heavy atoms (e.g., iodine). Key steps include:

  • Twinned data handling : Use the TWIN/BASF commands for high-resolution data affected by twinning .
  • Disorder modeling : For halogen atoms, apply PART/SUMP restraints to refine occupancy ratios.
  • Validation : Cross-check with OLEX2’s visualization tools to ensure bond lengths/angles align with IUCr standards (e.g., C–I bond ~2.09 Å) .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., 19F^{19}\text{F}19F vs. 13C^{13}\text{C}13C NMR) for halogenated indoles?

Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or paramagnetic impurities. Mitigation strategies:

  • Standardize conditions : Use deuterated solvents (e.g., DMSO-d6_6) and internal standards (e.g., TMS).
  • Dynamic NMR : For tautomerism, variable-temperature studies can resolve splitting patterns .
  • Cross-validation : Compare with computational methods (e.g., DFT calculations for chemical shifts) .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:
Targeted assays depend on hypothesized mechanisms:

  • Kinase inhibition : Use fluorescence-based assays (e.g., ATP-competitive binding with Flt3 inhibitors as a model) .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines, with IC50_{50} values calculated via nonlinear regression .
  • Antioxidant activity : Measure radical scavenging (e.g., DPPH assay) with ascorbic acid as a positive control .

Basic: How can researchers ensure safe handling and storage of this compound?

Methodological Answer:

  • Storage : Keep at –20°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis .
  • Safety protocols : Use fume hoods for synthesis, and refer to SDS guidelines for halogenated indoles (e.g., H303/H313/H333 hazard codes) .
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .

Advanced: What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites.
  • Docking studies : Use MOE software to simulate interactions with catalytic systems (e.g., Pd-catalyzed Suzuki coupling) .
  • Hammett plots : Correlate substituent effects (σ+^+ values) with reaction rates to design derivatives .

Basic: What analytical techniques confirm the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C8_8H4_4ClIN: Calc. C 32.53%, H 1.36%) .
  • Mass spectrometry : High-resolution ESI-MS ensures molecular ion accuracy (e.g., [M+H]+^+ at m/z 294.8796) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.